molecular formula C13H20N2O4S B5321976 N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide

N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide

Cat. No.: B5321976
M. Wt: 300.38 g/mol
InChI Key: BHHUDDJKAILNHR-UHFFFAOYSA-N
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Description

N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide is a synthetic organic compound characterized by the presence of an ethoxy group, a methylphenyl group, and a sulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with ethylglycinamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N2-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
  • N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethyl-N-(1-methoxypropan-2-yl)glycinamide
  • N-cycloheptyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide

Uniqueness

N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and therapeutic potential, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-ethoxy-3-methylphenyl)sulfonyl-ethylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-4-15(9-13(14)16)20(17,18)11-6-7-12(19-5-2)10(3)8-11/h6-8H,4-5,9H2,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHUDDJKAILNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N)S(=O)(=O)C1=CC(=C(C=C1)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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